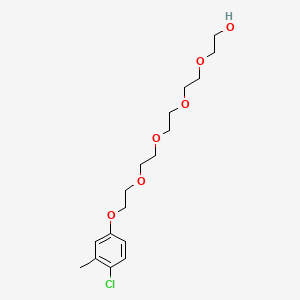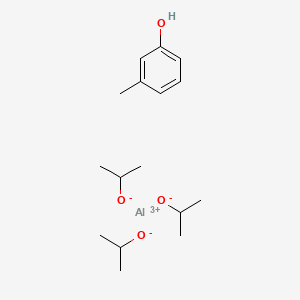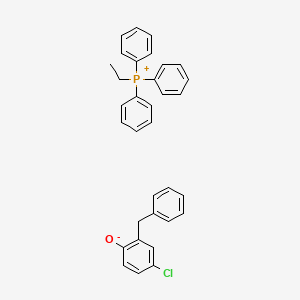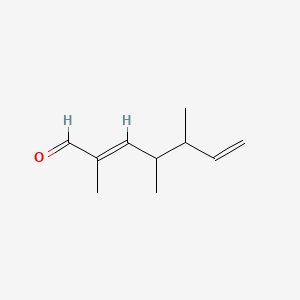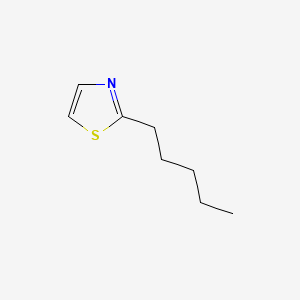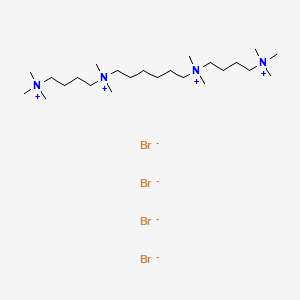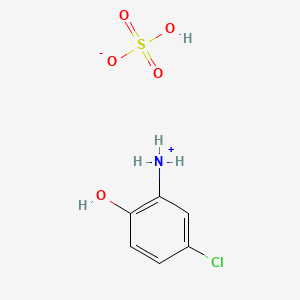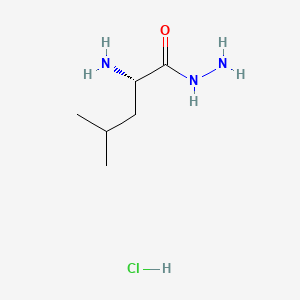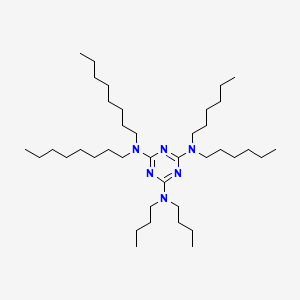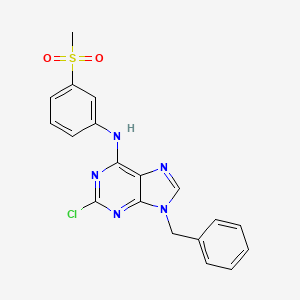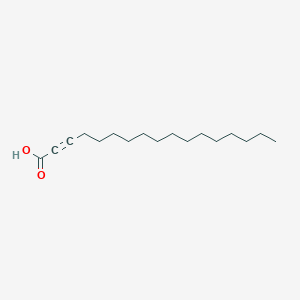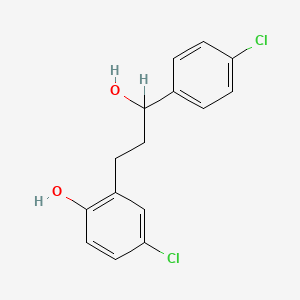
Einecs 308-610-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 308-610-1, also known as 1-Eicosanol, phosphate, compound with 2-aminoethanol, is a chemical compound with the molecular formula C22H50NO5P and a molecular weight of 439.61 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Eicosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of 1-Eicosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The raw materials, 1-Eicosanol, phosphoric acid, and 2-aminoethanol, are mixed in reactors under controlled conditions. The product is then purified through distillation, crystallization, or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Eicosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethanol derivatives.
Applications De Recherche Scientifique
1-Eicosanol, phosphate, compound with 2-aminoethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the formulation of various industrial products, including surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Eicosanol, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The aminoethanol moiety can interact with various biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Octadecanol, phosphate, compound with 2-aminoethanol
- 1-Hexadecanol, phosphate, compound with 2-aminoethanol
- 1-Dodecanol, phosphate, compound with 2-aminoethanol
Uniqueness
1-Eicosanol, phosphate, compound with 2-aminoethanol is unique due to its longer carbon chain (C20) compared to similar compounds. This longer chain can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The specific combination of 1-Eicosanol and 2-aminoethanol also imparts unique characteristics that make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
98143-45-4 |
|---|---|
Formule moléculaire |
C22H50NO5P |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-aminoethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;3-1-2-4/h2-20H2,1H3,(H2,21,22,23);4H,1-3H2 |
Clé InChI |
NELQZYXUQISSTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


